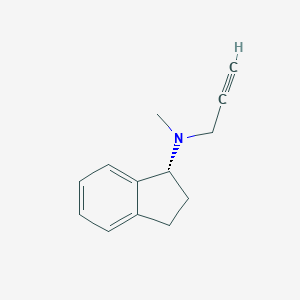

N-Methyl-N-propargyl-1(R)-aminoindan

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-Methyl-N-propargyl-1(R)-aminoindan has been explored in various studies. For instance, the synthesis of R-(+)-N-propargyl-1-aminoindan mesylate was achieved through a four-step reaction starting from propargyl alcohol, benzene sulfuric chloride, and aminoindan. This method was noted for its simplicity and cost-effectiveness, yielding the target compound with a total yield of 16.3% . Another study reported the synthesis of R-(+)-N-propargyl-1-aminoindan hydrochloride, also known as Rasagiline, a medication for Parkinson's disease. This synthesis involved condensation, reduction, resolution, and catalytic hydrogenation starting from 1-indanone .

Molecular Structure Analysis

The molecular structure of R-(+)-N-propargyl-1-aminoindan mesylate was confirmed through various analytical techniques, including melting point assay, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and optical activity measurements . Similarly, the structure of R-(+)-N-propargyl-1-aminoindan hydrochloride was verified using melting point, NMR, mass spectrometry (MS), and optical activity .

Chemical Reactions Analysis

The studies on related compounds have shown that chiral methylpropargyl ester monomers containing amino acid moieties can be polymerized to yield polymers with specific chiroptical properties . Additionally, the ribosomal synthesis of N-Methyl peptides, which are analogs of nonribosomal peptides (NRPs), has been demonstrated. These peptides, containing N-Methyl amino acids, exhibit increased conformational rigidity, membrane permeability, and protease resistance, making them desirable for drug development . Furthermore, a regioselective synthesis of 1-aminoisoquinolines has been achieved through rhodium(III)-catalyzed C-H bond activation/annulation reactions of propargyl alcohols with N-arylbenzamidines, highlighting the potential for creating biologically active heterocycles .

Physical and Chemical Properties Analysis

The physical properties of the synthesized polymers derived from methylpropargyl ester monomers were studied, revealing their solubility in various organic solvents and their insolubility in hexane, diethyl ether, and methanol. The polymers exhibited one-handed helical structures, with the degree of one-handedness and tightness of the helix depending on the solvent. These structures were stable to the addition of methanol and heat . The chemical properties of N-Methyl amino acids in peptides were also analyzed, showing their potential to increase the stability and functionality of peptide-based drugs .

Applications De Recherche Scientifique

Neuroprotective Effects in Parkinson's Disease : Rasagiline enhances the expression of anti-apoptotic Bcl-2 in dopaminergic SH-SY5Y cells, which indicates its potential in protecting degenerating neurons in Parkinson's disease (Akao et al., 2002).

Inhibition of Monoamine Oxidase B : Its crystal structures in complex with monoamine oxidase B (MAO B) suggest its role in inhibiting this enzyme, which is involved in the oxidation of neurotransmitters (Binda et al., 2004).

Effectiveness as an Anti-Parkinsonian Drug : Rasagiline is identified as a highly potent, irreversible inhibitor of MAO-B and is effective as monotherapy or adjunct to L-Dopa for patients with early and late Parkinson's disease (Weinreb et al., 2010).

Molecular Basis of Neuroprotective Activities : The molecular mechanisms of its neuroprotective activities are explored, especially in relation to Alzheimer's disease and Lewy Body disease, indicating its broader application beyond Parkinson's disease (Youdim & Weinstock, 2001).

Induction of Glial Cell Line-Derived Neurotrophic Factor : Rasagiline increases the protein and mRNA levels of glial cell line-derived neurotrophic factor (GDNF) in human neuroblastoma SH-SY5Y cells, which is beneficial for treating degenerating dopamine neurons in Parkinsonian patients (Maruyama et al., 2004).

Cardioprotective Properties : Research also suggests that rasagiline may have cardioprotective properties, as seen in its application in a rat model undergoing experimental myocardial infarction (Varela et al., 2017).

Propriétés

IUPAC Name |

(1R)-N-methyl-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-3-10-14(2)13-9-8-11-6-4-5-7-12(11)13/h1,4-7,13H,8-10H2,2H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVGVHNFFZWQJU-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#C)C1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC#C)[C@@H]1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-N-propargyl-1(R)-aminoindan | |

CAS RN |

124192-87-6 | |

| Record name | N-Methyl-N-2-propynyl-1-indanamine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124192876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-N-methyl-N-2-propynyl-1-indanamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02211 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-METHYL-N-2-PROPYNYL-1-INDANAMINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y7XS87IZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B53281.png)